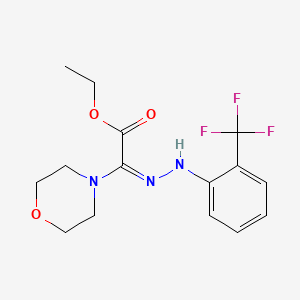

Ethyl 2-morpholino-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)acetate

Beschreibung

Ethyl-2-(Morpholin-4-yl)-2-{2-[2-(Trifluormethyl)phenyl]hydrazin-1-yliden}acetat ist eine chemische Verbindung mit der Summenformel C15H18F3N3O3. Sie wird hauptsächlich in Forschungseinrichtungen eingesetzt, insbesondere in den Bereichen Proteomik und chemische Biologie .

Eigenschaften

Molekularformel |

C15H18F3N3O3 |

|---|---|

Molekulargewicht |

345.32 g/mol |

IUPAC-Name |

ethyl (2E)-2-morpholin-4-yl-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate |

InChI |

InChI=1S/C15H18F3N3O3/c1-2-24-14(22)13(21-7-9-23-10-8-21)20-19-12-6-4-3-5-11(12)15(16,17)18/h3-6,19H,2,7-10H2,1H3/b20-13+ |

InChI-Schlüssel |

YGLWTMUXBMOKNG-DEDYPNTBSA-N |

Isomerische SMILES |

CCOC(=O)/C(=N\NC1=CC=CC=C1C(F)(F)F)/N2CCOCC2 |

Kanonische SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1C(F)(F)F)N2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-(Morpholin-4-yl)-2-{2-[2-(Trifluormethyl)phenyl]hydrazin-1-yliden}acetat beinhaltet typischerweise die Reaktion von Ethyl-2-(Morpholin-4-yl)acetat mit 2-(Trifluormethyl)phenylhydrazin unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei die Temperatur zwischen 25 °C und 35 °C gehalten wird. Das Reaktionsgemisch wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität sowie die Anwendung großtechnischer Reinigungstechniken wie industrieller Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-2-(Morpholin-4-yl)-2-{2-[2-(Trifluormethyl)phenyl]hydrazin-1-yliden}acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Morpholin- oder Trifluormethylgruppen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium bei Raumtemperatur.

Reduktion: Natriumborhydrid in Methanol bei 0 °C bis Raumtemperatur.

Substitution: Nucleophile wie Amine oder Thiole in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung der entsprechenden Alkohole oder Amine.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(Morpholin-4-yl)-2-{2-[2-(Trifluormethyl)phenyl]hydrazin-1-yliden}acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive oder allosterische Stelle bindet und so die Substratbindung verhindert oder die Enzymkonformation verändert. Die Trifluormethylgruppe verstärkt die Lipophilie der Verbindung und erleichtert so ihre Wechselwirkung mit hydrophoben Taschen in Proteinen.

Wirkmechanismus

The mechanism of action of ethyl 2-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-2-(Morpholin-4-yl)-2-{2-[2-(Trifluormethyl)phenyl]hydrazono}acetat: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen und Anwendungen.

2-(Morpholin-4-yl)ethyl-2-(Trifluormethyl)phenylhydrazin: Eine weitere Verbindung mit einer ähnlichen Kernstruktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit

Ethyl-2-(Morpholin-4-yl)-2-{2-[2-(Trifluormethyl)phenyl]hydrazin-1-yliden}acetat ist aufgrund seiner Kombination aus einem Morpholinring und einem Trifluormethyl-substituierten Phenylhydrazin-Rest einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, was sie für verschiedene Forschungsanwendungen wertvoll macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.